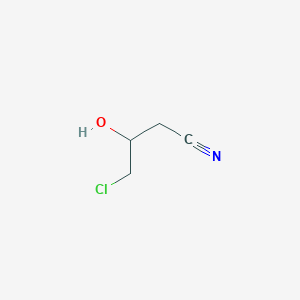
4-Chloro-3-hydroxybutyronitrile
Vue d'ensemble
Description
4-Chloro-3-hydroxybutyronitrile is a chemical compound used for research and development . It is also known as (S)-4-Chloro-3-hydroxybutyronitrile or (S)-4-chloro-3-hydroxybutanenitrile .
Synthesis Analysis
The synthesis of (S)-4-Chloro-3-hydroxybutyronitrile [(S)-CHBN] involves the use of (R,S)-epichlorohydrin [(R,S)-ECH] and 1,3-dichloro-2-propanol (1,3-DCP) with the halohydrin dehalogenase HheC from Agrobacterium radiobacter AD1 . The variant W249F, a mutant of HheC, was identified to improve activity and enantioselectivity . This process resulted in (S)-CHBN with 97.5% enantiomeric excess (ee) and 86% yield .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-hydroxybutyronitrile is C4H6ClNO . It consists of 4 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-hydroxybutyronitrile is 119.55 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 .Applications De Recherche Scientifique
Biocatalytic Synthesis of Optically Pure Vic-Halohydrins
- Scientific Field : Applied Microbiology and Biotechnology .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile (CHBE) is used in the biocatalytic synthesis of optically pure vic-halohydrins . These are valuable building blocks for the synthesis of various natural products and pharmaceuticals .
- Methods of Application : The biocatalytic synthesis involves asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
- Results or Outcomes : In one biotransformation, ®-4-chloro-3-hydroxybutyronitrile (CHBE) was produced in 95.2% enantiomeric excess (ee), with a yield of 65% .
Production of Chiral 3-Hydroxy-γ-Butyrolactones
- Scientific Field : Applied Microbiology and Biotechnology .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals . These compounds are important targets for chiral building blocks in synthetic organic chemistry .
- Methods of Application : The production involves biocatalysis (microbial and chemoenzymatic) and chemical methods involving selective hydrogenation of carbohydrate-based starting materials .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of R (-)-Carnitine
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral building block in the synthesis of R (-)-carnitine .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of Hydroxypyrrolidinones
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the synthesis of hydroxypyrrolidinones, which are used as carbapenem precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Preparation of Atorvastatin Precursors
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the preparation of atorvastatin (A791750) precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral reagent in asymmetric catalysis in organic synthesis. It has been used in the synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric acid .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of Hydroxypyrrolidinones
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the synthesis of hydroxypyrrolidinones, which are used as carbapenem precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Preparation of Atorvastatin Precursors
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the preparation of atorvastatin (A791750) precursors .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral reagent in asymmetric catalysis in organic synthesis. It has been used in the synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric acid .
- Methods of Application : The specific methods of application or experimental procedures were not provided .
- Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .
Safety And Hazards
4-Chloro-3-hydroxybutyronitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-chloro-3-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPNZDUNCZWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883297 | |
| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxybutyronitrile | |
CAS RN |
105-33-9 | |
| Record name | 4-Chloro-3-hydroxybutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-hydroxybutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




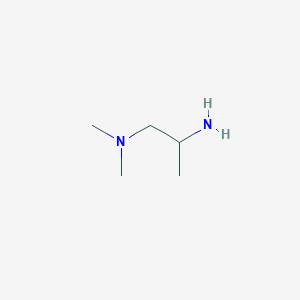



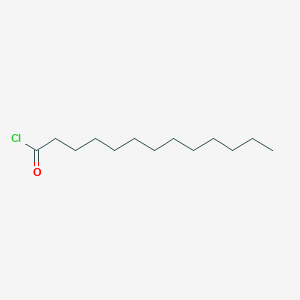
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
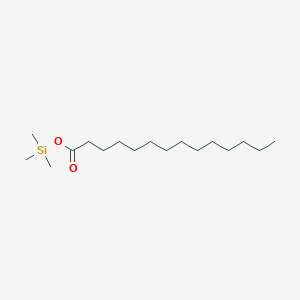


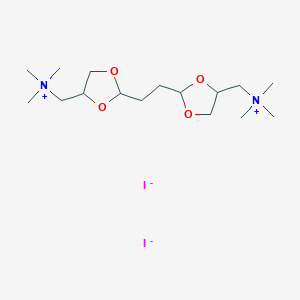
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

